molecular formula C15H16N2O B1498162 (S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline CAS No. 226387-11-7

(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline

Cat. No. B1498162
CAS RN: 226387-11-7
M. Wt: 240.3 g/mol
InChI Key: CCXYFOHSQUOJAN-CQSZACIVSA-N
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Description

“(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline”, also known as “(S)-i-PrQuinox”, is a chiral nitrogen ligand used for enantioselective synthesis . It is a solid substance with a molecular weight of 240.30 .


Molecular Structure Analysis

The empirical formula of this compound is C15H16N2O . The InChI string is CC(C)[C@H]1COC(=N1)c2ccc3ccccc3n2 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

As a ligand, “(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline” is used in asymmetric synthesis and cross-coupling reactions . The specific reactions it participates in are not detailed in the search results.


Physical And Chemical Properties Analysis

“(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline” is a solid substance . Its melting point is between 75-80 °C .

Scientific Research Applications

Synthesis of Quinolin-2-Ones

Quinolin-2-ones are significant due to their presence in natural products and pharmacologically active compounds. The compound can be utilized in the synthesis of quinolin-2-ones through direct carbonylation, which is a practical and efficient method. This process is also applicable for isotopic labeling of carbonyl carbon, beneficial for drug discovery and production .

Photocatalytic Applications

The compound’s structure is conducive to photocatalytic reactions, particularly in the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. This method represents a greener alternative to conventional synthesis, being reagent-free, highly atom economical, and producing high yields without undesirable by-products .

Drug Development

Derivatives of quinolin-2-one, which can be synthesized from the compound, are crucial starting materials for drugs. Their synthesis via direct carbonylation has been highlighted for its significance in both scientific research and industrial applications .

Safety and Hazards

This compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause skin and serious eye irritation. Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The future directions of this compound are not specified in the search results. Given its use in asymmetric synthesis and cross-coupling reactions , it may continue to be explored in these areas.

properties

IUPAC Name

(4S)-4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXYFOHSQUOJAN-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659640
Record name 2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4,5-Dihydro-4-isopropyl-2-oxazolyl)quinoline

CAS RN

226387-11-7
Record name 2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4,5-DIHYDRO-4-ISOPROPYL-2-OXAZOLYL)QUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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